イダルビシン

説明

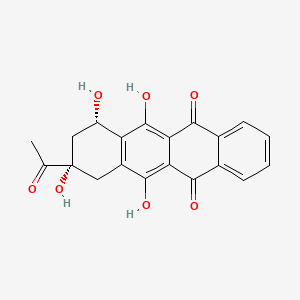

Idarubicinone, also known as Idarubicinone, is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Idarubicinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Idarubicinone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん化学療法

イダルビシンは、がん化学療法で広く使用されている薬剤の一種であるアントラサイクリン類の主要な成分です . 強力な細胞毒性作用を持つため、さまざまな種類のがんの治療に用いられてきました .

乳がんと膀胱がんの治療

イダルビシンは、乳がんと膀胱がんの治療に使用されます . その顕著な親油性は細胞膜透過性を高め、核への迅速な移行を促進します .

小児固形腫瘍と軟部組織肉腫の治療

イダルビシンは、小児固形腫瘍と軟部組織肉腫の治療にも使用されます . がん細胞の増殖を阻害する能力は、これらの種類のがんとの闘いにおいて貴重なツールとなります .

悪性リンパ腫の治療

悪性リンパ腫もイダルビシンで治療されてきました . この薬剤の幅広い抗がん活性は、さまざまな種類のがんとの闘いにおいて汎用性の高いツールとなっています .

白血病の治療

イダルビシンは、主に多発性骨髄腫、急性骨髄性白血病、急性リンパ性白血病、カポジ肉腫に対する抗白血病薬として使用されます . これらの分野における有効性は、がん治療における重要性を強調しています .

薬剤送達研究

がん治療におけるイダルビシン送達のためにナノテクノロジーを活用する研究が進められています . これには、脂質ベースのナノ粒子、高分子ナノキャリア、炭素質ナノ構造、無機ナノ粒子の開発が含まれます .

薬剤耐性の克服

イダルビシンに対する薬剤耐性を克服するための取り組みが行われています . これには、他の抗がん剤と組み合わせてイダルビシンを共送達する製剤の探求が含まれます .

合成研究

イダルビシンの合成に関する研究は現在も進行中です . これには、多核アレーンを始めに用いる概念的に異なるアプローチが含まれます .

作用機序

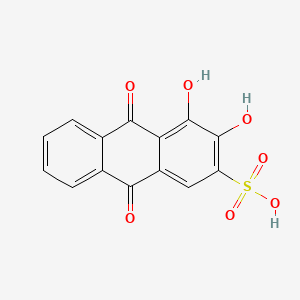

Idarubicinone, also known as (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, is an anthracycline antineoplastic agent with a wide range of applications in cancer treatment .

Target of Action

The primary target of Idarubicinone is DNA . It interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II .

Mode of Action

Idarubicinone exerts its antimitotic and cytotoxic activity through several proposed mechanisms of action. It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The biochemical pathways affected by Idarubicinone primarily involve DNA replication and transcription. By intercalating into DNA and inhibiting topoisomerase II, Idarubicinone disrupts the normal function of these processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Idarubicinone follow a 2- or 3-compartment plasma disappearance with half-life (t½) values of 13 min, 2.4h, and 16h, clearance ≈60 L/h/m2, and volume of distribution at steady-state of 1500 L/m2 . Its main metabolite, idarubicinol, is characterized

生化学分析

Biochemical Properties

Idarubicinone plays a crucial role in biochemical reactions, particularly in its interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Idarubicinone also interacts with various proteins and enzymes, including polymerases and helicases, further impeding DNA synthesis and repair processes .

Cellular Effects

Idarubicinone exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by triggering DNA damage and activating the intrinsic apoptotic pathway. This compound also affects cell signaling pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, idarubicinone influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation, survival, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of idarubicinone involves multiple interactions at the molecular level. It binds to DNA through intercalation, causing structural distortions that inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks and cell death. Idarubicinone also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of idarubicinone change over time. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of light and heat. Long-term exposure to idarubicinone has been shown to cause persistent DNA damage and chromosomal aberrations in cells. In vitro and in vivo studies have demonstrated that prolonged treatment with idarubicinone leads to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of idarubicinone vary with different dosages in animal models. At low doses, idarubicinone exhibits potent antitumor activity with minimal toxicity. At high doses, it can cause severe toxic effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant antitumor activity without causing excessive toxicity .

Metabolic Pathways

Idarubicinone is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, including cytochrome P450 enzymes, to form various metabolites. These metabolites can either be excreted in the bile or further metabolized to inactive forms. Idarubicinone also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Idarubicinone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and other nuclear components .

Subcellular Localization

The subcellular localization of idarubicinone is primarily in the nucleus, where it intercalates with DNA and inhibits topoisomerase II activity. It can also localize to the mitochondria, where it generates reactive oxygen species and induces mitochondrial dysfunction. Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of idarubicinone within specific cellular compartments .

特性

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQFGSMHXKORU-YUNKPMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976091 | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60660-75-5 | |

| Record name | 4-Demethoxydaunomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)

![Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl-](/img/structure/B1213211.png)